Menformon A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Estrone can be synthesized through various methods. One common synthetic route involves the aromatization of 19-nor-4-androstenedione using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor . The reaction is carried out at a pH of 8.0-9.5, resulting in estrone with high yield and minimal side reactions . Industrial production often involves the use of androsta-1,4-diene-3,17-dione-17-acetal and a reaction mixture prepared from metallic sodium and a polycyclic aromatic compound in an ether solvent .

Análisis De Reacciones Químicas

Chemical Reaction Optimization Strategies

Modern chemical reaction optimization often employs systematic approaches like Design of Experiments (DoE) to identify key parameters influencing reaction outcomes . For example, studies on the Nucleophilic Aromatic (NAr) substitution reaction used central composite face-centered designs to optimize variables such as residence time, temperature, and reagent equivalents .

| Reaction Parameter | Range Studied | Optimized Outcome |

|---|---|---|

| Residence time | 0.5–3.5 min | Maximized yield of ortho-substituted product |

| Temperature | 30–70 °C | Enhanced reaction selectivity |

| Pyrrolidine equivalents | 2–10 | Balanced stoichiometric efficiency |

Kinetic Analysis and Reaction Rates

Reaction kinetics are critical for understanding reaction mechanisms. For instance, the hydrolysis of aspirin (acetylsalicylic acid) demonstrates how reaction rates are calculated using concentration-time data :

Rate=−ΔtΔ[Reactant]=−2.0h(5.51×10−3M−5.55×10−3M)=2×10−5M/h

Such analyses help identify rate-determining steps and catalytic effects.

Mechanistic Insights via Computational and Experimental Methods

Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways. For example, studies on the deAMPylation of AMPylated BiP by FICD enzyme revealed proton transfer mechanisms initiating the reaction . Similarly, atomic force microscopy (AFM) enables direct visualization of molecular structures before and after reactions, as demonstrated in studies of bond formation and cleavage .

Analytical Techniques for Reaction Monitoring

Spectroscopic methods (e.g., UV-Vis, NMR) and chromatographic tools are standard for tracking reaction progress. For instance, the alkylation of indolphenol with chloropyrrolidine was monitored to identify kinetic bottlenecks and optimize solvent/base conditions .

Catalytic and Enzymatic Reaction Control

Enzymes and catalysts accelerate reactions by lowering activation energies. For example, formalin crosslinkers were studied to modulate catalytic activity in alpha-chymotrypsin, highlighting how residue modifications can alter molecular recognition and catalytic efficiency .

Aplicaciones Científicas De Investigación

Estrone has numerous applications in scientific research:

Mecanismo De Acción

Estrone exerts its effects by entering the cells of certain tissues and binding to nuclear estrogen receptors . This interaction influences gene expression, leading to various physiological responses . Estrone can be converted to estradiol, which has a higher affinity for estrogen receptors and exerts stronger estrogenic effects . The primary molecular targets are the estrogen receptors ERα and ERβ .

Comparación Con Compuestos Similares

Estrone is one of three major endogenous estrogens, the others being estradiol and estriol . Compared to estradiol, estrone has a weaker estrogenic effect and is primarily a precursor to estradiol . Estriol, on the other hand, is the weakest estrogen and is primarily produced during pregnancy . Estrone’s unique role as both a precursor and metabolite of estradiol distinguishes it from the other estrogens .

Similar Compounds

Estriol: The weakest estrogen, with significant production during pregnancy.

Estrone sulfate: A water-soluble form of estrone used in hormone replacement therapy.

Estrone’s unique properties and its role in the biosynthesis and metabolism of other estrogens make it a compound of significant interest in various fields of research and industry.

Propiedades

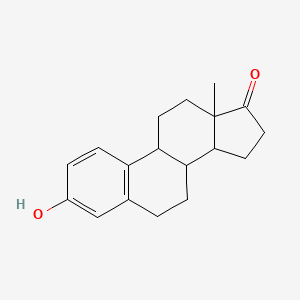

Fórmula molecular |

C18H22O2 |

|---|---|

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3 |

Clave InChI |

DNXHEGUUPJUMQT-UHFFFAOYSA-N |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.